6-(Dimethylamino)-1,4-dimethyl-7-nitro-1,4-dihydroquinoxaline-2,3-dione
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Overview
Description
6-(DIMETHYLAMINO)-1,4-DIMETHYL-7-NITRO-1,2,3,4-TETRAHYDROQUINOXALINE-2,3-DIONE is a complex organic compound with a unique structure that includes a dimethylamino group, a nitro group, and a tetrahydroquinoxaline core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(DIMETHYLAMINO)-1,4-DIMETHYL-7-NITRO-1,2,3,4-TETRAHYDROQUINOXALINE-2,3-DIONE typically involves multiple steps, starting from readily available precursors. One common method involves the cyclization of appropriate aniline derivatives with suitable reagents under controlled conditions. The reaction conditions often include the use of strong acids or bases, elevated temperatures, and specific solvents to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often employ continuous flow reactors, advanced purification techniques, and stringent quality control measures to produce the compound on a large scale .
Chemical Reactions Analysis
Types of Reactions
6-(DIMETHYLAMINO)-1,4-DIMETHYL-7-NITRO-1,2,3,4-TETRAHYDROQUINOXALINE-2,3-DIONE undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The dimethylamino group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas and catalysts such as palladium on carbon for reduction reactions. Oxidizing agents like potassium permanganate may be used for oxidation reactions. Substitution reactions often require nucleophiles and specific catalysts .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amino derivative, while substitution reactions can produce a variety of functionalized derivatives .
Scientific Research Applications
6-(DIMETHYLAMINO)-1,4-DIMETHYL-7-NITRO-1,2,3,4-TETRAHYDROQUINOXALINE-2,3-DIONE has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 6-(DIMETHYLAMINO)-1,4-DIMETHYL-7-NITRO-1,2,3,4-TETRAHYDROQUINOXALINE-2,3-DIONE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may affect cellular signaling pathways and gene expression .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other tetrahydroquinoxaline derivatives and nitro-substituted aromatic compounds. Examples include:
- 6-(DIMETHYLAMINO)-1,4-DIMETHYL-7-NITROQUINOLINE
- 6-(DIMETHYLAMINO)-1,4-DIMETHYL-7-NITROISOQUINOLINE
Uniqueness
What sets 6-(DIMETHYLAMINO)-1,4-DIMETHYL-7-NITRO-1,2,3,4-TETRAHYDROQUINOXALINE-2,3-DIONE apart is its unique combination of functional groups and its tetrahydroquinoxaline core. This structure imparts specific chemical and biological properties that make it valuable for various applications. Its ability to undergo diverse chemical reactions and its potential biological activities further highlight its uniqueness .
Properties
Molecular Formula |
C12H14N4O4 |
---|---|
Molecular Weight |
278.26 g/mol |
IUPAC Name |
6-(dimethylamino)-1,4-dimethyl-7-nitroquinoxaline-2,3-dione |
InChI |
InChI=1S/C12H14N4O4/c1-13(2)7-5-8-9(6-10(7)16(19)20)15(4)12(18)11(17)14(8)3/h5-6H,1-4H3 |
InChI Key |
YQCXIGXRZNGOFU-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=CC(=C(C=C2N(C(=O)C1=O)C)[N+](=O)[O-])N(C)C |
Origin of Product |
United States |
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